molecular formula C7H14O5 B150941 Methyl 3,3,3-trimethoxypropanoate CAS No. 133871-52-0

Methyl 3,3,3-trimethoxypropanoate

Cat. No.: B150941
CAS No.: 133871-52-0
M. Wt: 178.18 g/mol
InChI Key: VSDRPRFMFHTAAU-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trimethoxypropanoate is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthesis and Material Science

1. Synthesis and Characterization Methyl 3,3,3-trimethoxypropanoate has been synthesized through a two-step reaction involving malononitrile, achieving a product purity of 98.08%. Techniques like gas chromatography, GC-MS, IR, and 1HNMR have been utilized for product characterization, indicating its potential in organic synthesis and chemical analysis (Chen Xue-xi, 2012).

2. High-Voltage Battery Performance Enhancement Research indicates that alkyl 3,3,3-trifluoropropanoate derivatives, including methyl 3,3,3-trifluoropropanoate, can significantly enhance the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. This is achieved by forming a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltage, thereby improving the battery's cycling performance (X. Zheng et al., 2017).

3. Material Synthesis and Catalysis this compound and its derivatives find applications in material synthesis, particularly in the creation of polyanionic ligand platforms for methyl- and dimethylaluminum arrays. These platforms play a crucial role in the polymerization of olefins, highlighting its significance in chemical and materials synthesis (Philip I. Richards et al., 2019).

4. Surface Modification and Analytical Chemistry Surface confined ionic liquid derivatives of this compound have been synthesized and employed as stationary phases for High-Performance Liquid Chromatography (HPLC), showcasing its utility in analytical chemistry and material sciences (Qian Wang et al., 2006).

Applications in Energy Storage

5. Redox Flow Batteries Substituted trimethylenecyclopropane dianions, a class of hexasubstituted [3]radialenes which include this compound derivatives, are being explored as active species in redox flow batteries. Their stability, reversible electrochemistry, and tailorable synthesis make them promising candidates for aqueous organic catholytes in these energy storage systems (Nicholas Turner et al., 2020).

Safety and Hazards

“Methyl 3,3,3-trimethoxypropanoate” is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include avoiding breathing vapours, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Action Environment

The action, efficacy, and stability of Methyl 3,3,3-trimethoxypropanoate can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, its storage temperature is typically around 4°C .

Properties

IUPAC Name

methyl 3,3,3-trimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-9-6(8)5-7(10-2,11-3)12-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDRPRFMFHTAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564776
Record name Methyl 3,3,3-trimethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133871-52-0
Record name Methyl 3,3,3-trimethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3,3-trimethoxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.